molecular formula C6H10N2O3 B13807463 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one CAS No. 83520-31-4

1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one

Cat. No.: B13807463
CAS No.: 83520-31-4
M. Wt: 158.16 g/mol
InChI Key: IKWXYQGWICFHMN-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) is a nitrogen-containing heterocyclic compound. It is part of the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazinone ring with specific substitutions that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrazinone ring. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as trifluoroacetic acid or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrazinone,5-chloro-6-(2,6-difluorophenyl)-1-(2-methylpropyl)-3-(1H-1,2,4-triazol-1-yl)
  • 2(1H)-Pyrazinone,5-chloro-3-(diethylamino)-1-phenyl-

Uniqueness

Compared to similar compounds, 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exhibits unique properties due to its specific substitutions.

Properties

CAS No.

83520-31-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyl-1-oxido-2H-pyrazin-1-ium-3-one

InChI

InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h4,11H,3H2,1-2H3

InChI Key

IKWXYQGWICFHMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=[N+](CC(=O)N1O)[O-])C

Origin of Product

United States

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